Computed Lipophilicity (XLogP3): 2-Amino-3-ethylbenzamide vs. Unsubstituted, 3-Methyl, and N-Ethyl Analogs
The 3-ethyl substituent confers a computed XLogP3 of 1.5 for 2-amino-3-ethylbenzamide, representing a +1.1 log unit increase over unsubstituted 2-aminobenzamide (XLogP3 = 0.4), a +0.5 log unit increase over 2-amino-3-methylbenzamide (XLogP3 = 1.0), and a +0.6 log unit increase over 2-amino-N-ethylbenzamide (XLogP3 = 0.9) [1][2][3]. This quantifies the incremental lipophilicity contributed by ring-ethyl versus ring-methyl and by ring-ethyl versus N-ethyl substitution patterns.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2-Aminobenzamide: XLogP3 = 0.4; 2-Amino-3-methylbenzamide: XLogP3 = 1.0; 2-Amino-N-ethylbenzamide: XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +1.1 (vs. unsubstituted parent); ΔXLogP3 = +0.5 (vs. 3-methyl analog); ΔXLogP3 = +0.6 (vs. N-ethyl constitutional isomer) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18/2021.05.07); standardized computational method applied identically across all four compounds |
Why This Matters
A 0.5–1.1 log unit increase in XLogP3 translates to a 3- to 12-fold predicted increase in octanol-water partition coefficient, directly impacting compound handling (DMSO solubility), chromatographic retention, and cell permeability in biological assays, making the target compound the preferred choice when intermediate lipophilicity is required for fragment elaboration.
- [1] PubChem Compound Summary CID 68717634, 2-Amino-3-ethylbenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-ethylbenzamide View Source
- [2] PubChem Compound Summary CID 6942, 2-Aminobenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-aminobenzamide View Source
- [3] PubChem Compound Summary CID 14221807, 2-Amino-3-methylbenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methylbenzamide View Source
